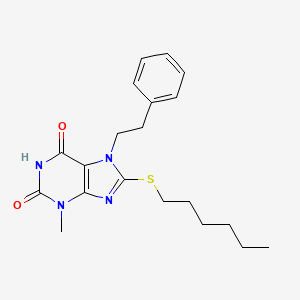
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a purine derivative with the molecular formula C20H26N4O2S and a molecular weight of 386.52 g/mol This compound is known for its unique structure, which includes a hexylsulfanyl group, a methyl group, and a phenethyl group attached to a purine core
Méthodes De Préparation
The synthesis of 8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of 8-bromotheophylline with phenethylamine, followed by the addition of hexylthiol and the subsequent removal of the bromine atom. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like ketones or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It acts as a potent adenosine A2A receptor antagonist, which leads to an increase in dopamine release in the brain. This mechanism of action is thought to be responsible for its neuroprotective and anti-tumor effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its role as an adenosine A2A receptor antagonist. By blocking these receptors, the compound increases dopamine release, which is associated with its neuroprotective and anti-tumor effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
8-Hexylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione:
8-Hexylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: This compound shares a similar structure but with a nonyl group instead of a phenethyl group, which may result in different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H26N4O2S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
8-hexylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C20H26N4O2S/c1-3-4-5-9-14-27-20-21-17-16(18(25)22-19(26)23(17)2)24(20)13-12-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3,(H,22,25,26) |
Clé InChI |
FOEDAFNWEPKIMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)

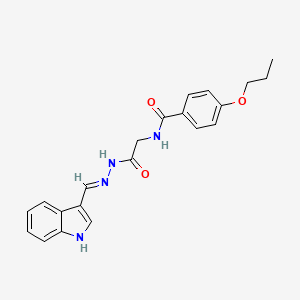
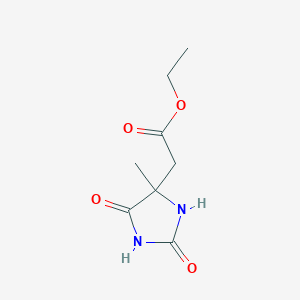

![5-(4-Tert-butylphenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11999748.png)
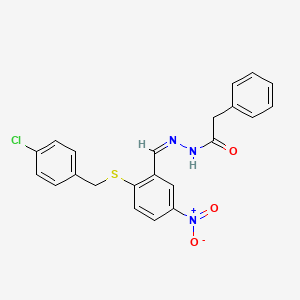
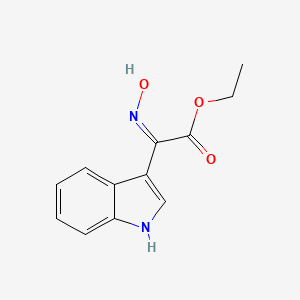
![N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide](/img/structure/B11999761.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
